3-Nitrophenyloxycarbonyl chloride
Description
3-Nitrophenyloxycarbonyl chloride (CAS: Not explicitly provided in evidence) is a nitro-substituted phenyloxycarbonyl chloride derivative. Its structure consists of a phenyl ring with a nitro (-NO₂) group at the meta position and an oxycarbonyl chloride (-OCOCl) functional group. This compound is widely used as an acylating agent in organic synthesis, particularly for introducing protective groups in peptide chemistry or modifying nucleophiles like amines and alcohols. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, increasing its reactivity toward nucleophilic attack compared to non-substituted analogs (referencing methods for structural analysis).
Properties
IUPAC Name |
(3-nitrophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-2-5(4-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFJCQVACHCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462634 | |
| Record name | 3-nitrophenyloxycarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-05-3 | |
| Record name | 3-nitrophenyloxycarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenyloxycarbonyl chloride can be synthesized through the reaction of 3-nitrophenol with phosgene . The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Nitrophenol+Phosgene→3-Nitrophenyloxycarbonyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene, which is a highly toxic and reactive gas. The process requires stringent safety measures and specialized equipment to ensure safe and efficient production.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl group in 3-nitrophenyloxycarbonyl chloride undergoes nucleophilic attack by amines, alcohols, and carbanions, forming carbamates, esters, and ketones, respectively.
Reaction with Amines
Reaction with primary or secondary amines generates N-substituted carbamates. For example:
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Aniline derivatives : React at room temperature in dichloromethane to yield 3-nitrophenyl carbamates. Yields typically exceed 80% due to the high electrophilicity of the carbonyl .
Reaction with Alcohols/Phenols
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Phenolic substrates : In cold dichloromethane, 4-chlorophenol reacts to form 4-chlorophenyl N-(chloroacetyl)carbamate (147–149°C melting point) .
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Steric effects : Bulky alcohols require elevated temperatures (reflux in THF) for efficient esterification .
Grignard/Gilman Reagent Interactions
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Ketone formation : Organocuprates (Gilman reagents) add to the carbonyl, forming triorganocopper(III) intermediates. Reductive elimination produces aryl ketones (e.g., 4-nitrophenylcyclohexanones) .
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Competing pathways : Grignard reagents may over-add, necessitating controlled stoichiometry to isolate ketone intermediates .
Reductive Transformations
The nitro group undergoes selective reduction under chemical or enzymatic conditions, altering subsequent reactivity.
Chemical Reduction
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Sn/HCl : Converts nitro to amine, enabling intramolecular cyclization. For example, reductive cyclization of 1-(3-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate with K₂CO₃ in NMP at 150°C yields fused bicyclic compounds (82–87% yield) .
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Xanthine oxidase : Preferentially reduces nitro to aniline, facilitating carbamate fragmentation (e.g., O⁶-benzylguanine release) .
Enzymatic Reduction
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NADPH:cytochrome P450 reductase : Produces hydroxylamine intermediates, which fragment less efficiently than amine derivatives. 3-Nitrophenyl derivatives exhibit superior substrate compatibility (≥2× higher O⁶-BG yield vs. para-substituted analogs) .
Base-Mediated Cyclization
Under basic conditions, this compound participates in Thorpe–Ziegler cyclization:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioacetamide derivatives | Na₂CO₃, absolute ethanol, 3 h | Tetrahydrothienoisoquinoline carboxamides | 93% |
Key steps:
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Deprotonation of thioacetamide α-hydrogen.
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Intramolecular attack by sulfur nucleophile on the carbonyl.
Photochemical Behavior
The nitro group enables sensitized photocleavage through energy transfer mechanisms:
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Thioxanthone conjugates : Exhibit dual triplet-triplet energy transfer pathways (T₁→T₁: >20 ns; T₂→T₁: <3 ns) .
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Hydrogen atom transfer : Irradiation triggers H-shift to nitro, destabilizing the carbamate linkage and releasing CO₂ .
Comparative Reactivity Data
The meta-nitro substituent impacts reaction rates vs. para-analogs:
| Reaction Type | m-NO₂ Rate (rel.) | p-NO₂ Rate (rel.) | Conditions |
|---|---|---|---|
| Carbamate formation | 1.0 | 0.7 | Et₃N, 25°C |
| Reductive cyclization | 1.2 | 1.0 | K₂CO₃, 150°C |
| Enzymatic fragmentation | 2.3 | 1.0 | NADPH, aerobic |
Rationale: The meta nitro group imposes less steric hindrance than para, while maintaining sufficient electron withdrawal to activate the carbonyl .
Scientific Research Applications
3-Nitrophenyloxycarbonyl chloride (NPOC-Cl) is a versatile compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its scientific research applications, supported by data tables and case studies.
Reaction Overview
- Reagents : 3-Nitrophenol, thionyl chloride/oxalyl chloride
- Conditions : Typically performed under reflux conditions
- Byproducts : SO₂ or CO₂ and HCl
The general reaction can be represented as follows:
Protecting Group in Peptide Chemistry
NPOC-Cl is widely used as a protecting group for amines and hydroxyl groups during peptide synthesis. Its ability to selectively protect functional groups allows for the sequential addition of amino acids without unwanted side reactions.
Case Study: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, NPOC-Cl was employed to protect the amino group of lysine. The protection allowed for the successful coupling of other amino acids, followed by deprotection under mild conditions using fluoride ions, demonstrating its efficiency as a protecting group .
Synthesis of Bioactive Compounds
NPOC-Cl serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their pharmacological activities, including anti-inflammatory and anticancer properties.
Data Table: Bioactive Compounds Derived from NPOC-Cl
| Compound Name | Biological Activity | Reference |
|---|---|---|
| NPOC-amino acid | Anticancer activity | |
| NPOC-derivative A | Anti-inflammatory effects | |
| NPOC-derivative B | Antimicrobial properties |
Development of Drug Delivery Systems
Recent research has highlighted the potential of NPOC derivatives in drug delivery systems, particularly those involving nanoparticles. The incorporation of NPOC moieties enhances the stability and release profiles of therapeutic agents.
Case Study: Nanoparticle Formulation
A study demonstrated that nanoparticles modified with NPOC derivatives exhibited improved pharmacokinetics and targeted delivery capabilities. The NPOC group facilitated the attachment of therapeutic agents while maintaining their bioactivity .
Anticancer Research
NPOC derivatives have been investigated for their role in anticancer therapies. The compound's ability to modulate cellular pathways involved in cancer progression makes it a candidate for further exploration.
Example: Nitric Oxide Donors
Research has shown that certain NPOC derivatives act as nitric oxide (NO) donors, which can induce apoptosis in cancer cells. This mechanism has been linked to enhanced therapeutic efficacy against various cancer types .
Neurological Studies
The role of NO in neurological functions has led to studies on NPOC derivatives as potential treatments for neurodegenerative diseases. Their ability to release NO may offer protective effects on neuronal cells under stress conditions.
Mechanism of Action
The mechanism of action of 3-nitrophenyloxycarbonyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles such as amines, leading to the formation of carbamates or ureas. The nitro group at the meta position enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 3-nitrophenyloxycarbonyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Phenyl Chloroformate (C₆H₅OCOCl)
- Reactivity : Lacks electron-withdrawing groups, making its carbonyl carbon less electrophilic. This reduces its acylation efficiency compared to this compound.
- Stability : More stable under ambient conditions due to the absence of destabilizing nitro groups.
- Applications : Primarily used in less demanding acylations where slower reaction kinetics are acceptable.
4-Nitrophenyloxycarbonyl Chloride
- Reactivity : The para-nitro isomer exhibits similar electrophilicity but may differ in steric accessibility. Studies suggest meta-nitro derivatives (e.g., 3-nitrophenyl) react faster in certain solvents due to reduced steric hindrance (crystallographic analysis tools like SHELX/ORTEP may elucidate structural differences).
- Solubility : Para-nitro derivatives often have higher melting points due to symmetrical crystal packing.
3-Nitrophenylhydrazine Hydrochloride (CAS: 636-95-3)
- Structure : Shares the meta-nitro phenyl group but replaces the oxycarbonyl chloride with a hydrazine hydrochloride (-NHNH₂·HCl) moiety .
- Applications : Used for derivatizing carbonyl compounds (e.g., ketones, aldehydes) into hydrazones for analytical detection, contrasting with this compound’s role in acylation.
Table 1: Key Properties of this compound and Analogs
Research Findings and Trends
- Reactivity Studies : The meta-nitro group in this compound creates a polarized carbonyl bond, enabling rapid acylation of sterically hindered amines. This contrasts with para-nitro analogs, where resonance effects slightly reduce electrophilicity.
- Stability Challenges : Hydrolytic sensitivity necessitates anhydrous conditions during reactions, a limitation shared with other aryloxycarbonyl chlorides.
- Synthetic Utility: Preferred over phenyl chloroformate in peptide synthesis due to superior leaving-group properties, as noted in methodologies employing crystallographic validation tools like SHELX .
Biological Activity
3-Nitrophenyloxycarbonyl chloride (NPOC-Cl) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of NPOC-Cl, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
NPOC-Cl is an aromatic compound characterized by the presence of a nitro group and a carbonyl chloride functional group. Its structure allows for various chemical reactions, making it a versatile reagent in organic synthesis.
NPOC-Cl acts primarily as a protecting group in organic synthesis, particularly in peptide synthesis. Its mechanism involves the formation of stable derivatives that can be selectively deprotected under mild conditions. This property is crucial for synthesizing complex biomolecules where selective functionalization is required.
Inhibition Studies
Research indicates that NPOC-Cl exhibits inhibitory effects on certain biological pathways. For instance, studies have demonstrated its role in inhibiting specific enzymes involved in metabolic pathways. In one study, NPOC-Cl was shown to inhibit the activity of serine proteases, which are vital for various physiological processes including digestion and immune response .
Cytotoxicity and Antimicrobial Activity
NPOC-Cl has been evaluated for its cytotoxic effects on different cell lines. In vitro studies revealed that it exhibits significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, indicating potential as an anticancer agent . Furthermore, its antimicrobial properties have been explored, showing effectiveness against Gram-positive bacteria, which suggests potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study conducted on the effects of NPOC-Cl on HeLa cells demonstrated that treatment with this compound resulted in apoptosis, characterized by increased caspase activity and DNA fragmentation. The study concluded that NPOC-Cl could induce cell death through the intrinsic apoptotic pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation, NPOC-Cl was tested against Staphylococcus aureus and Escherichia coli. The results indicated that NPOC-Cl effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential utility in formulating new antibacterial therapies .
Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
